molecular formula C20H32ClNO3 B5391604 Ethyl 1-[4-(4-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[4-(4-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5391604
M. Wt: 369.9 g/mol
InChI Key: RVIRFGRGGZHURH-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(4-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidinecarboxylates This compound is known for its unique structure, which includes an ethylphenoxy group attached to a butyl chain, linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(4-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride typically involves the reaction of 4-(4-ethylphenoxy)butylamine with ethyl 4-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the compound meets the required specifications for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(4-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted piperidine derivatives .

Scientific Research Applications

Ethyl 1-[4-(4-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(4-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways within the cell. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Ethyl 1-[4-(4-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride can be compared with other similar compounds, such as:

    Ethyl 4-piperidinecarboxylate: This compound has a similar piperidinecarboxylate structure but lacks the ethylphenoxy group, making it less complex and potentially less versatile in its applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 1-[4-(4-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3.ClH/c1-3-17-7-9-19(10-8-17)24-16-6-5-13-21-14-11-18(12-15-21)20(22)23-4-2;/h7-10,18H,3-6,11-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIRFGRGGZHURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCN2CCC(CC2)C(=O)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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